5-(2-Hydroxypyrimidin-5-yl)isophthalic acid
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Overview
Description
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a chemical compound with the molecular formula C12H8N2O5 and a molecular weight of 260.20 g/mol . It is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group at the 2-position and an isophthalic acid moiety.
Preparation Methods
The synthesis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid typically involves the reaction of 2-hydroxypyrimidine with isophthalic acid derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid involves its ability to interact with various molecular targets through coordination chemistry. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can influence the compound’s biological activities and its effectiveness in various applications .
Comparison with Similar Compounds
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(2-Hydroxybenzyl)isophthalic acid:
5-(Pyridin-4-ylmethyl)isophthalic acid: The presence of a pyridine ring instead of a pyrimidine ring alters its chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structure, which provides distinct coordination chemistry and potential for diverse applications .
Properties
IUPAC Name |
5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-10(16)7-1-6(2-8(3-7)11(17)18)9-4-13-12(19)14-5-9/h1-5H,(H,15,16)(H,17,18)(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQWODSOAJJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686871 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-83-9 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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